1-Chloro-5-methoxy-3-methylisoquinoline

Monoamine oxidase inhibition Neurological disorders Enzyme inhibition assays

Secure 1-Chloro-5-methoxy-3-methylisoquinoline (CAS 1206970-84-4) for your advanced medicinal chemistry and catalysis research. This building block features a unique 1-chloro-5-methoxy-3-methyl substitution pattern, delivering a ~32-fold potency advantage against MAO-B (IC₅₀ 530 nM) over simpler analogs. The 1-chloro handle is primed for Sonogashira and other Pd-catalyzed cross-coupling reactions to rapidly diversify your isoquinoline library. With a defined LogP (3.2), MW (207.65), and H-bond acceptor count (2), it is an ideal benchmark compound for validating computational ADME models. Don't compromise on substituent precision—request a quote today.

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
Cat. No. B13204889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-5-methoxy-3-methylisoquinoline
Molecular FormulaC11H10ClNO
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=C2OC)C(=N1)Cl
InChIInChI=1S/C11H10ClNO/c1-7-6-9-8(11(12)13-7)4-3-5-10(9)14-2/h3-6H,1-2H3
InChIKeyZRVASPAKHVWFBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-5-methoxy-3-methylisoquinoline: Chemical Identity and Core Structural Attributes for Scientific Procurement


1-Chloro-5-methoxy-3-methylisoquinoline (CAS 1206970-84-4) is a synthetic heterocyclic compound with the molecular formula C₁₁H₁₀ClNO and a molecular weight of 207.65 g/mol [1]. This compound belongs to the isoquinoline family, a privileged scaffold in medicinal chemistry due to the diverse biological activities associated with its core structure [2]. The molecule features a chlorine atom at the 1-position, a methoxy group at the 5-position, and a methyl group at the 3-position of the isoquinoline ring system. The chlorine substituent provides a reactive handle for nucleophilic aromatic substitution and cross-coupling reactions, while the electron-donating methoxy group modulates the electronic properties of the aromatic system . The 3-methyl substituent introduces steric bulk and lipophilicity that influences both synthetic pathways and potential biological interactions [3]. This combination of substituents creates a defined molecular architecture that distinguishes this building block from other isoquinoline derivatives in both synthetic and biological applications.

Why 1-Chloro-5-methoxy-3-methylisoquinoline Cannot Be Substituted with Structurally Similar Isoquinoline Building Blocks


Isoquinoline derivatives are not interchangeable due to the profound impact that substituent identity, position, and electronic character exert on both synthetic reactivity and biological target engagement. In the case of 1-chloro-5-methoxy-3-methylisoquinoline, the specific combination of a 1-chloro leaving group for cross-coupling chemistry [1], a 5-methoxy group that alters electronic distribution and hydrogen-bonding capacity , and a 3-methyl group that influences steric and lipophilic properties [2] creates a unique functional profile. Substitution with a related analog—such as 1-chloro-3-methylisoquinoline (lacking the 5-methoxy group) or 5-methoxy-3-methylisoquinoline (lacking the 1-chloro group)—would fundamentally alter the compound's utility in specific synthetic sequences and would likely yield different biological activity profiles. The quantitative evidence below demonstrates that even single-position modifications produce measurable differences in key properties, making precise compound selection essential for reproducible research outcomes and successful synthetic campaigns.

Quantitative Differentiation of 1-Chloro-5-methoxy-3-methylisoquinoline: Evidence-Based Comparisons with Structural Analogs


Human MAO-B Inhibitory Activity: Substitution Pattern Drives Over 30-Fold Difference in Potency

1-Chloro-5-methoxy-3-methylisoquinoline demonstrates measurable inhibitory activity against human monoamine oxidase B (MAO-B) with an IC₅₀ value of 530 nM, as determined in a recombinant human enzyme assay using kynuramine as substrate [1]. In contrast, a structurally related comparator compound (represented by BindingDB entry BDBM50450820 / CHEMBL4210376) exhibits an IC₅₀ of 17,000 nM (17 µM) against human MAO-B under comparable assay conditions [2]. The approximately 32-fold difference in potency underscores the critical role of the specific 1-chloro-5-methoxy-3-methyl substitution pattern in achieving meaningful target engagement. For context, reference inhibitors in this target class show that this level of activity positions the compound within the range useful for fragment-based screening and scaffold optimization [3].

Monoamine oxidase inhibition Neurological disorders Enzyme inhibition assays

Synthetic Versatility: 1-Chloro Position Enables Pd-Catalyzed Cross-Coupling Not Available to Non-Halogenated Analogs

The presence of the 1-chloro substituent in 1-chloro-5-methoxy-3-methylisoquinoline enables participation in palladium-catalyzed Sonogashira cross-coupling reactions with terminal alkynes to form 1-alkynyl-3-substituted isoquinolines, a transformation that proceeds efficiently using Pd(OAc)₂/Ruphos catalysis in the presence of Et₃N and THF [1]. In direct contrast, the non-halogenated analog 5-methoxy-3-methylisoquinoline (CAS 878289-70-4) lacks this reactive handle entirely and cannot undergo the same cross-coupling transformation . This binary difference—the presence or absence of a cross-coupling-competent leaving group—represents a fundamental divergence in synthetic utility that cannot be bridged by adjusting reaction conditions.

Cross-coupling reactions Sonogashira coupling C–C bond formation

Lipophilicity and Molecular Properties: Quantified Differences in LogP and Mass Impact Formulation and Permeability

1-Chloro-5-methoxy-3-methylisoquinoline exhibits a calculated LogP value of 3.20522 and a molecular weight of 207.65 g/mol . For comparison, the 5-desmethoxy analog 1-chloro-3-methylisoquinoline (CAS 7115-16-4) has a reported LogP of 3.19660 and a molecular weight of 177.63 g/mol [1][2]. The addition of the 5-methoxy group increases molecular weight by 30.02 g/mol while producing a modest but measurable increase in calculated lipophilicity (ΔLogP ≈ +0.009). These differences, while subtle in magnitude, have quantifiable implications for compound behavior: the increased hydrogen-bond acceptor count (from 1 to 2) [3] alters predicted aqueous solubility and membrane permeability, while the higher molecular weight affects molar-based dosing calculations in biological assays.

Physicochemical properties Lipophilicity Drug-likeness prediction

Validated Research Application Scenarios for 1-Chloro-5-methoxy-3-methylisoquinoline Based on Quantitative Evidence


Neurological Disease Drug Discovery: MAO-B Inhibitor Scaffold Optimization

Based on the measured IC₅₀ of 530 nM against human MAO-B [1], this compound serves as a tractable starting point for medicinal chemistry programs targeting Parkinson's disease and other neurological conditions where MAO-B inhibition is clinically validated. The ~32-fold potency advantage over comparator isoquinoline derivatives [2] indicates that the specific 1-chloro-5-methoxy-3-methyl substitution pattern provides meaningful target engagement. Researchers can utilize this compound for fragment-based screening, scaffold hopping, or as a reference standard for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against the MAO-B isoform while minimizing MAO-A cross-reactivity.

Synthetic Methodology Development: Pd-Catalyzed Cross-Coupling of Heteroaryl Chlorides

The 1-chloro substituent enables this compound to function as an electrophilic coupling partner in Sonogashira reactions with terminal alkynes under Pd(OAc)₂/Ruphos catalysis, forming 1-alkynyl-3-substituted isoquinolines [1]. This reactivity profile makes 1-chloro-5-methoxy-3-methylisoquinoline a valuable substrate for developing and optimizing catalytic protocols for heteroaryl chloride cross-coupling. Unlike the non-halogenated analog 5-methoxy-3-methylisoquinoline, which cannot participate in such transformations, this compound provides a defined molecular framework for investigating ligand effects, base compatibility, and solvent optimization in Pd-catalyzed C–C bond-forming reactions on nitrogen-containing heterocycles.

Physicochemical Profiling and Computational ADME Modeling

With a calculated LogP of 3.20522, molecular weight of 207.65 g/mol, and two hydrogen-bond acceptor sites [1], this compound occupies a defined region of chemical space useful for benchmarking computational ADME prediction models. The quantifiable differences in these parameters relative to the 5-desmethoxy analog (ΔLogP = +0.009; ΔMW = +30.02 g/mol) [2] provide a controlled test case for evaluating the sensitivity of in silico permeability, solubility, and metabolic stability predictions to the addition of a single methoxy substituent. This application is particularly relevant for cheminformatics groups developing or validating QSAR models and for medicinal chemistry teams seeking to understand the property consequences of methoxy incorporation into heteroaromatic scaffolds.

Quote Request

Request a Quote for 1-Chloro-5-methoxy-3-methylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.